molecular formula C12H18Cl2Si B12589156 Silane, (2,6-dichlorophenyl)triethyl- CAS No. 650598-44-0

Silane, (2,6-dichlorophenyl)triethyl-

Cat. No.: B12589156
CAS No.: 650598-44-0
M. Wt: 261.26 g/mol
InChI Key: XHUZFGFHJQSABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, (2,6-dichlorophenyl)triethyl- is an organosilicon compound characterized by a central silicon atom bonded to three ethyl groups and a 2,6-dichlorophenyl substituent. This structure imparts unique chemical properties, such as enhanced steric bulk and hydrolytic stability compared to chlorinated silanes.

Organosilicon compounds like this are critical in materials science, serving as coupling agents, surface modifiers, or intermediates in pharmaceutical synthesis. The 2,6-dichlorophenyl group enhances electronic effects, while ethyl substituents reduce reactivity toward hydrolysis compared to chlorosilanes .

Properties

CAS No.

650598-44-0

Molecular Formula

C12H18Cl2Si

Molecular Weight

261.26 g/mol

IUPAC Name

(2,6-dichlorophenyl)-triethylsilane

InChI

InChI=1S/C12H18Cl2Si/c1-4-15(5-2,6-3)12-10(13)8-7-9-11(12)14/h7-9H,4-6H2,1-3H3

InChI Key

XHUZFGFHJQSABU-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Method 1: Direct Reaction with Triethylsilane

  • Reagents :
    • Triethylsilane
    • 2,6-Dichlorophenol or its derivatives
  • Conditions :
    • Typically performed under inert atmosphere (e.g., nitrogen or argon)
    • Solvents such as tetrahydrofuran or diethyl ether may be used
  • Procedure :
    • The dichlorophenyl compound is reacted with triethylsilane in the presence of a catalyst (often a Lewis acid) to facilitate the substitution reaction.

Method 2: Halogen Exchange Reaction

  • Reagents :
    • Triethylsilane
    • A suitable halogenated precursor (e.g., dichlorobenzene)
  • Conditions :
    • Utilization of a base (e.g., sodium hydride) to deprotonate triethylsilane
    • Reaction is typically conducted at elevated temperatures
  • Procedure :
    • The halogenated precursor undergoes nucleophilic substitution where the chlorine atoms are replaced by triethylsilane groups.

Method 3: Grignard Reaction

  • Reagents :
    • Grignard reagent derived from dichlorophenol
    • Triethylchlorosilane
  • Conditions :
    • Anhydrous conditions are essential to prevent hydrolysis of the Grignard reagent.
  • Procedure :
    • The Grignard reagent reacts with triethylchlorosilane to yield the desired silane product.

Summary of Preparation Methods

Method Key Reagents Conditions Yield and Purity
Direct Reaction Triethylsilane, Dichlorophenol Inert atmosphere Variable; high purity possible
Halogen Exchange Triethylsilane, Dichlorobenzene Elevated temperature Moderate; dependent on conditions
Grignard Reaction Grignard reagent, Triethylchlorosilane Anhydrous High yield; purity varies

Recent studies have focused on optimizing these synthesis methods to improve yields and reduce byproducts. For instance, using sodium hydride in a controlled environment has shown promise in minimizing side reactions during halogen exchange processes. Additionally, employing advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) has allowed for better characterization of the synthesized silanes, confirming their structure and purity.

Chemical Reactions Analysis

Silane, (2,6-dichlorophenyl)triethyl- undergoes various types of chemical reactions, including:

    Reduction: The compound can act as a reducing agent in organic synthesis. For example, it can reduce acid chlorides to aldehydes under mild conditions.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, leading to the formation of new derivatives.

    Oxidation: The silane group can be oxidized to form silanols or siloxanes, which are useful intermediates in the synthesis of other organosilicon compounds.

Common reagents used in these reactions include palladium catalysts for reduction, nucleophiles for substitution, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Silane, (2,6-dichlorophenyl)triethyl- has the chemical formula C12H18Cl2SiC_{12}H_{18}Cl_2Si and is characterized by a triethylsilane group attached to a dichlorophenyl ring. The presence of chlorine atoms enhances its reactivity, making it suitable for diverse applications in materials science, chemistry, and biology.

1.1. Adhesion Promoters

Silane compounds are widely utilized as adhesion promoters in various industries. The incorporation of Silane, (2,6-dichlorophenyl)triethyl- into adhesives improves bonding strength between substrates by promoting chemical interactions at the interface. This results in enhanced moisture resistance and thermal stability.

Application Effect
AdhesivesImproved bond strength
CoatingsIncreased durability
Composite materialsEnhanced interfacial properties

1.2. Surface Modifiers

This silane can modify surfaces to enhance hydrophobicity or hydrophilicity, depending on the desired application. It is particularly effective in treating glass and ceramic surfaces to improve their resistance to moisture and chemicals.

2.1. Coupling Agents

Silane, (2,6-dichlorophenyl)triethyl- serves as a coupling agent in the synthesis of composite materials. Its ability to bond organic polymers with inorganic fillers enhances the mechanical properties of the resulting materials.

2.2. Crosslinking Agents

In polymer chemistry, this silane can act as a crosslinking agent, facilitating the formation of three-dimensional networks in silicone resins. This is crucial for producing durable and heat-resistant materials used in various applications.

3.1. Drug Delivery Systems

Research indicates that silanes can be functionalized for use in drug delivery systems. The unique chemical properties of Silane, (2,6-dichlorophenyl)triethyl- allow for the development of carriers that improve drug solubility and bioavailability.

3.2. Dental Materials

Silanes are employed to enhance the adhesion of dental materials to tooth structures. The incorporation of Silane, (2,6-dichlorophenyl)triethyl- can improve the longevity and effectiveness of dental restorations.

Case Study 1: Adhesion Improvement in Composites

A study investigated the effect of Silane, (2,6-dichlorophenyl)triethyl- on the adhesion properties of epoxy composites reinforced with silica. Results showed a significant increase in interfacial shear strength due to enhanced chemical bonding facilitated by the silane treatment .

Case Study 2: Surface Modification of Glass

In another study focused on surface modification techniques, Silane, (2,6-dichlorophenyl)triethyl- was used to treat glass substrates. The treated surfaces exhibited improved water repellency and reduced surface energy, demonstrating its effectiveness as a surface modifier .

Mechanism of Action

The mechanism by which Silane, (2,6-dichlorophenyl)triethyl- exerts its effects involves the reactivity of the silane group. The silicon-hydrogen bond is highly reactive and can participate in various chemical transformations. In reduction reactions, the silane group donates hydrogen atoms to the substrate, facilitating the reduction process. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison:

Trichloro(dichlorophenyl)silane (CAS 27137-85-5) Structure: Silicon bonded to three chlorine atoms and a 2,6-dichlorophenyl group. Properties: High electrophilicity due to electron-withdrawing Cl substituents; prone to hydrolysis.

2,6-Dichloro-N-Trimethylsilylaniline (CAS 115910-92-4)

  • Structure : Silicon bonded to three methyl groups and a 2,6-dichloroaniline moiety.
  • Properties : LogP = 4.31 (lipophilic), molecular weight = 234.2 g/mol; used as a protective group in organic synthesis .

Trichloro(chloromethyl)silane (CAS 1558-25-4)

  • Structure : Silicon with three Cl atoms and a chloromethyl group.
  • Properties : High reactivity in crosslinking applications; threshold quantity = 100 lbs, reflecting acute toxicity .
Comparative Analysis:
Property Silane, (2,6-Dichlorophenyl)Triethyl- (Inferred) Trichloro(dichlorophenyl)silane 2,6-Dichloro-N-Trimethylsilylaniline
Substituents Triethyl + 2,6-dichlorophenyl Trichloro + 2,6-dichlorophenyl Trimethyl + 2,6-dichloroaniline
Reactivity Moderate (ethyl reduces hydrolysis) High (Cl substituents increase reactivity) Low (methyl groups enhance stability)
LogP (Lipophilicity) ~5.0 (estimated) ~3.8 (calculated) 4.31 (experimental)
Safety Threshold Not available 2,500 lbs Not regulated

Key Findings :

  • Steric Effects : Triethyl groups in the target compound likely improve steric shielding, reducing nucleophilic attack compared to trichloro derivatives .
  • Electronic Effects : The 2,6-dichlorophenyl group stabilizes the silicon center via resonance but less so than chlorinated silanes due to ethyl’s electron-donating nature.
  • Applications: Ethyl-substituted silanes are preferred in non-polar matrices (e.g., polymer composites), whereas chlorinated analogs are used in hydrophilic environments .

Biological Activity

Silane, (2,6-dichlorophenyl)triethyl- is a silane compound characterized by its unique molecular structure comprising a silicon atom bonded to three ethyl groups and a dichlorophenyl group. This compound has garnered attention in various research fields due to its potential biological activities, particularly in enhancing biocompatibility in biomaterials and drug delivery systems.

  • Molecular Formula : C12H18Cl2Si
  • Molecular Weight : 261.26 g/mol
  • Structure : The compound features a phenyl ring substituted with two chlorine atoms at the 2 and 6 positions, contributing to its chemical reactivity and interaction capabilities.

Biological Activity Overview

Research indicates that Silane, (2,6-dichlorophenyl)triethyl- exhibits several biological activities:

  • Biocompatibility Enhancement : Studies suggest that this compound can modify biomaterial surfaces to improve their compatibility with biological tissues. This property is crucial for applications in medical implants and devices where material-tissue interaction is critical .
  • Drug Delivery Systems : The silicon-based structure of Silane, (2,6-dichlorophenyl)triethyl- may enhance the stability and bioavailability of therapeutic agents. Its ability to form strong covalent bonds allows it to interact effectively with various biological molecules, potentially facilitating targeted drug delivery .
  • Interaction Mechanisms : The compound's silicon atom can form covalent bonds with nucleophiles, while the phenyl ring can engage in π-π interactions. These interactions are vital for understanding its behavior in both synthetic and biological contexts .

Comparative Analysis with Similar Compounds

To better understand the biological activity of Silane, (2,6-dichlorophenyl)triethyl-, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Silane, (4-bromo-2,6-dichlorophenyl)triethyl-C12H17BrCl2SiContains bromine; used in organosilicon synthesis
Silane, (3-bromo-2,6-dichlorophenyl)triethyl-C12H17BrCl2SiSimilar halogen substitutions; different position
Silane, (2,6-dibromophenyl)triethyl-C12H18Br2SiContains two bromine atoms; altered reactivity

These compounds share structural similarities but differ in their halogen substitutions, which influence their reactivity profiles and applications .

Case Study 1: Biocompatibility Testing

A study investigated the effects of Silane, (2,6-dichlorophenyl)triethyl- on various cell lines used for biocompatibility assessments. The results indicated that surfaces treated with this compound exhibited enhanced cell adhesion and proliferation rates compared to untreated controls.

Case Study 2: Drug Delivery Applications

In another study focusing on drug delivery systems, researchers incorporated Silane, (2,6-dichlorophenyl)triethyl- into polymer matrices. The findings revealed improved release profiles for encapsulated drugs, suggesting that this silane could be a valuable component in developing more effective drug delivery vehicles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,6-dichlorophenyl)triethylsilane, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Start with trichloro(dichlorophenyl)silane as a precursor (similar to methods for analogous silanes) .
  • Perform nucleophilic substitution using triethylaluminum or Grignard reagents under inert atmospheres.
  • Optimize solvent polarity (e.g., THF vs. hexane) and reaction temperature (50–80°C) to balance reactivity and byproduct formation.
  • Monitor progress via GC-MS or <sup>29</sup>Si NMR to confirm silane bond formation .

Q. How should researchers safely handle (2,6-dichlorophenyl)triethylsilane given its potential hazards?

  • Safety Protocol :

  • Use PPE: Nitrile gloves, chemical-resistant goggles, and flame-retardant lab coats (required for organosilicon compounds) .
  • Store in airtight containers under nitrogen to prevent hydrolysis or oxidation .
  • Neutralize waste with aqueous sodium bicarbonate before disposal via certified hazardous waste facilities .

Q. What spectroscopic techniques are most effective for characterizing (2,6-dichlorophenyl)triethylsilane?

  • Analytical Workflow :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and ethyl groups (δ 0.5–1.5 ppm) using additive shift models .
  • FT-IR : Identify Si-C stretching (600–700 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z ~318) with high-resolution MS .

Advanced Research Questions

Q. How can computational methods predict the reactivity of (2,6-dichlorophenyl)triethylsilane in novel coupling reactions?

  • Approach :

  • Use DFT calculations (B3LYP/6-311+G(d,p)) to model Si-C bond dissociation energies and steric effects from the 2,6-dichlorophenyl group .
  • Compare with experimental kinetic data (e.g., reaction rates in Pd-catalyzed cross-coupling) to validate computational models.

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, thermal stability)?

  • Troubleshooting :

  • Solubility Discrepancies : Test in polar (acetonitrile) vs. nonpolar (toluene) solvents under controlled humidity .
  • Thermal Stability : Perform TGA-DSC under nitrogen to differentiate decomposition pathways (e.g., Si-C cleavage vs. aryl ring degradation) .
  • Cross-reference with structurally similar silanes (e.g., trichloro(dichlorophenyl)silane) to identify trends .

Q. How can researchers assess the environmental persistence and degradation pathways of this compound?

  • Ecotoxicity Studies :

  • Conduct hydrolysis experiments at varying pH (4–10) to quantify silanol byproducts .
  • Use LC-MS/MS to detect chlorinated aromatic degradation products (e.g., 2,6-dichlorophenol) in simulated wastewater .
  • Compare biodegradation rates with OECD 301F guidelines to estimate half-lives in soil/water .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.